molecular formula C22H26N2O4 B3857394 Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate CAS No. 5479-77-6

Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate

Cat. No.: B3857394
CAS No.: 5479-77-6
M. Wt: 382.5 g/mol
InChI Key: ZQPHAGLJTYCNPS-UHFFFAOYSA-N
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Description

Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate is a complex organic compound with the molecular formula C22H26N2O4 It is characterized by its ester functional group and the presence of a diphenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate typically involves a multi-step process. One common method includes the reaction of ethyl 3-aminopropanoate with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Hydrolysis: Ethanol and 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoic acid.

    Reduction: Ethyl 3-[3-[(2,2-diphenylmethanol)amino]propanoylamino]propanoate.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate involves its interaction with specific molecular targets. The diphenylacetyl moiety can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate can be compared with other similar compounds such as:

    Ethyl 3-aminopropanoate: Lacks the diphenylacetyl moiety, resulting in different chemical properties and reactivity.

    2,2-Diphenylacetic acid: Contains the diphenylacetyl group but lacks the ester and amide functionalities.

    N-Phenylacetylglycine ethyl ester: Similar ester and amide functionalities but with a phenylacetyl group instead of diphenylacetyl.

The uniqueness of this compound lies in its combination of ester, amide, and diphenylacetyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-28-20(26)14-16-23-19(25)13-15-24-22(27)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,21H,2,13-16H2,1H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPHAGLJTYCNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395615
Record name ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5479-77-6
Record name ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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